Biochemical EGFR Potency: CL-387785 Achieves Sub-Nanomolar IC50 (0.4 nM) Surpassing Canertinib and Gefitinib
CL-387785 demonstrates an EGFR in vitro IC50 of 0.4 nM (0.0004 μM) in biochemical kinase assays, representing the most potent EGFR inhibition among its quinazoline-class comparators in the cited comparative dataset. This value is 2-fold more potent than canertinib (0.8 nM), 1.25-fold more potent than afatinib/BIBW-2992 (0.5 nM), and approximately 67.5-fold more potent than gefitinib (27 nM) [1]. The irreversible binding mechanism of CL-387785 distinguishes it fundamentally from reversible inhibitors such as gefitinib and erlotinib, enabling sustained target engagement beyond compound washout [2].
| Evidence Dimension | EGFR biochemical IC50 (nM) |
|---|---|
| Target Compound Data | 0.4 nM (0.0004 μM) |
| Comparator Or Baseline | Canertinib: 0.8 nM; Afatinib/BIBW-2992: 0.5 nM; Gefitinib: 27 nM |
| Quantified Difference | 2× more potent vs canertinib; 1.25× more potent vs afatinib; ~67.5× more potent vs gefitinib |
| Conditions | In vitro biochemical kinase assay; EGFR wild-type |
Why This Matters
The 2-fold potency advantage over canertinib and the irreversible mechanism support selection of CL-387785 for experiments requiring maximal EGFR target engagement at minimal compound concentration, reducing potential off-target effects at higher doses.
- [1] Ou SH. Second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): a better mousetrap? A review of the clinical evidence. Crit Rev Oncol Hematol. 2012;83(3):407-421. Table 1. Developer-class-type-selectivity comparison: EGFR IC50 values for CL-387785 (0.4 nM), canertinib (0.8 nM), afatinib (0.5 nM), gefitinib (27 nM). View Source
- [2] Discafani CM, Carroll ML, Floyd MB Jr, et al. Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785). Biochem Pharmacol. 1999;57(8):917-925. View Source
